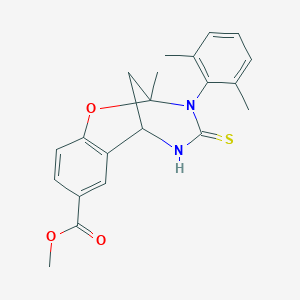

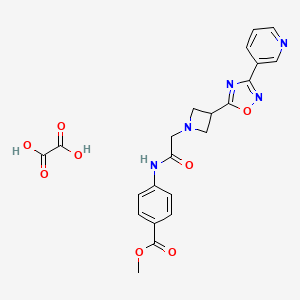

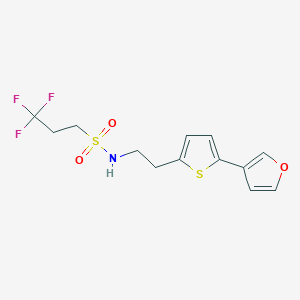

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Dye-Sensitized Solar Cells Enhancement

One notable application of derivatives similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide is in the enhancement of dye-sensitized solar cells (DSSCs). Research has demonstrated that phenothiazine derivatives, incorporating furan and thiophene as conjugated linkers, significantly improve the solar energy-to-electricity conversion efficiency of DSSCs. Specifically, a derivative with furan as a conjugated linker exhibited a conversion efficiency improvement of over 24% compared to reference cells under standard irradiation conditions (Se Hun Kim et al., 2011).

Synthetic Chemistry and Heterocyclic Compounds

In synthetic chemistry, this compound's derivatives are pivotal in creating new heterocyclic structures, such as 5,6‐dihydrothieno(and furo)pyrimidines. These compounds are synthesized through reactions that yield complex structures bearing an active methine group, which are of interest due to their potential biological activities and as intermediates in pharmaceutical chemistry (H. Maruoka et al., 2001).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates represents another significant application. This process results in the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, through a pathway involving thiourea formation followed by thiocyanic acid elimination. This methodology underscores the versatile synthetic applications of this compound and related compounds (Tarjeet Singh et al., 2017).

Polymer Science

Furthermore, derivatives of this compound have been explored in polymer science, particularly in the enzymatic synthesis of biobased polyesters. Using diol equivalents derived from furan, novel biobased furan polyesters with desirable physical properties have been synthesized, indicating potential applications in sustainable materials science (Yi Jiang et al., 2014).

Antimicrobial Activity

Additionally, the antimicrobial properties of new acylthiourea derivatives, which are structurally related to this compound, have been investigated. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as novel anti-microbial agents with significant therapeutic applications (Carmen Limban et al., 2011).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-23-17-5-3-2-4-13(17)18(21)19-10-14(20)16-7-6-15(22-16)12-8-9-24-11-12/h2-9,11,14,20H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPXIXDKKRLPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)

![1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B2551416.png)